molecular formula C21H17FN2O4 B11086519 1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11086519
M. Wt: 380.4 g/mol
InChI Key: PICMZBXUSNNLHB-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that features both fluorine and nitro functional groups attached to a quinolinedione core

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinolinedione core, followed by the introduction of the fluorine and nitro groups through electrophilic aromatic substitution reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine and nitro groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-FLUOROPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE exerts its effects involves interactions with specific molecular targets and pathways. The fluorine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of the application.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(4-FLUOROPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE stands out due to its unique combination of fluorine and nitro groups attached to a quinolinedione core. Similar compounds include:

  • 1-(4-CHLOROPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
  • 1-(4-BROMOPHENYL)-4-(4-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE These compounds share a similar core structure but differ in the substituents attached to the phenyl rings, which can significantly influence their chemical properties and applications.

Properties

Molecular Formula

C21H17FN2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C21H17FN2O4/c22-14-6-10-15(11-7-14)23-18-2-1-3-19(25)21(18)17(12-20(23)26)13-4-8-16(9-5-13)24(27)28/h4-11,17H,1-3,12H2

InChI Key

PICMZBXUSNNLHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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